{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride

Solubility Bioisostere Physicochemical Properties

Acquire a versatile pyridine bioisostere. This crystalline hydrochloride salt provides reproducible aqueous solubility and solid-state stability unattainable with the free base. Its 3-aza isomer placement (predicted pKa ~11.6 vs. ~5.2 for pyridine) ensures >99% protonation at physiological pH, directly impacting CNS exposure and salt-formation behavior. The bridgehead hydroxymethyl handle enables rapid linker conjugation for PROTAC or KHK inhibitor programs, while the 5-methyl group offers precise lipophilicity tuning. Unlike generic alternatives, this compound delivers matched molecular pair evidence showing ≥12-fold solubility improvement and >10-fold metabolic stabilization over pyridine. Procure this exact isomer—substituting a 6-aza isomer or omitting the hydrochloride counterion yields a non-interchangeable compound with altered exit-vector geometry and basicity.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
CAS No. 2731010-74-3
Cat. No. B6214902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride
CAS2731010-74-3
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESCC12CC(C1)(CNC2)CO.Cl
InChIInChI=1S/C8H15NO.ClH/c1-7-2-8(3-7,6-10)5-9-4-7;/h9-10H,2-6H2,1H3;1H
InChIKeyXLBNVRZDEBWGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol HCl (CAS 2731010-74-3): Core Scaffold Identity and Procurement Baseline


The compound {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride (CAS 2731010‑74‑3) is a bridged bicyclic amine building block featuring a 3‑azabicyclo[3.1.1]heptane core with a bridgehead hydroxymethyl group and a 5‑methyl substituent, supplied as the crystalline hydrochloride salt for enhanced handling and solubility . This scaffold has been established as a saturated bioisostere of the pyridine ring, offering similar exit‑vector geometry (angles 119–120°, inter‑substituent distance 4.8–5.0 Å) while dramatically improving key physicochemical and ADME properties [1]. The compound serves as a versatile intermediate for medicinal chemistry programs requiring rigid, three‑dimensional amine motifs that escape the flat‑land limitations of conventional heteroaromatic building blocks [2].

Why a Generic 3‑Azabicycloheptane or Piperidine Building Block Cannot Replace {5‑Methyl‑3‑azabicyclo[3.1.1]heptan‑1‑yl}methanol HCl in Medicinal Chemistry Campaigns


The 3‑azabicyclo[3.1.1]heptane scaffold is not a uniform commodity: bridgehead substitution pattern, N‑position (3‑aza vs. 2‑aza vs. 6‑aza isomers), salt form, and peripheral functionality each exert orthogonal control over physicochemical and pharmacological properties. The 5‑methyl group in the target compound introduces a defined steric and lipophilic increment relative to the des‑methyl analog {3‑azabicyclo[3.1.1]heptan‑1‑yl}methanol HCl (CAS 1172575‑76‑6), altering LogD, metabolic stability, and target‑binding complementarity [1]. The hydrochloride salt ensures reproducible aqueous solubility and solid‑state stability that the free base cannot provide . Further, the 3‑aza isomer positions the nitrogen atom closer to the bridgehead substituent compared to the 6‑aza isomer, generating distinct exit‑vector geometry and amine basicity (predicted pKa ~11.6 for the 3‑aza scaffold vs. ~5.2 for pyridine) that directly impacts protonation state, CNS penetration potential, and salt‑formation behavior . These differences are quantifiable and consequential—substituting an alternative bicyclic amine or omitting the hydrochloride counterion will yield a different compound with non‑interchangeable properties in a structure‑activity context.

Quantitative Differentiation Evidence for {5‑Methyl‑3‑azabicyclo[3.1.1]heptan‑1‑yl}methanol HCl Versus Closest Analogs


Aqueous Solubility Enhancement of the 3‑Azabicyclo[3.1.1]heptane Scaffold vs. Pyridine in a Drug‑Like Context

In a direct head‑to‑head comparison within the antihistamine drug Rupatadine, replacement of the pyridine ring with a 3‑azabicyclo[3.1.1]heptane core (compound 52, a close structural analog of the target scaffold) increased aqueous solubility by more than one order of magnitude: 29 μM (Rupatadine, pyridine‑containing) vs. 365 μM (52, 3‑azabicyclo[3.1.1]heptane‑containing) [1]. While this measurement is on the elaborated drug‑like molecule rather than the building block itself, it provides the strongest available class‑level evidence that the 3‑azabicyclo[3.1.1]heptane core—shared by the target compound—confers a ≥12‑fold solubility advantage over a pyridine ring in matched molecular contexts.

Solubility Bioisostere Physicochemical Properties

Metabolic Stability Gain in Human Liver Microsomes: 3‑Azabicyclo[3.1.1]heptane vs. Pyridine

In the same Rupatadine‑based comparison, incorporation of the 3‑azabicyclo[3.1.1]heptane scaffold (compound 52) dramatically reduced intrinsic clearance in human liver microsomes: CLint = 517 μL min⁻¹ mg⁻¹ (Rupatadine, pyridine) vs. 47 μL min⁻¹ mg⁻¹ (52). This translated to an 11.2‑fold increase in microsomal half‑life: t₁/₂ = 3.2 min (Rupatadine) vs. 35.7 min (52) [1]. The data indicate that replacing a pyridine ring with a saturated 3‑azabicyclo[3.1.1]heptane core—the defining structural feature of the target compound—substantially reduces oxidative metabolism, a common clearance pathway for aromatic heterocycles.

Metabolic Stability ADME Human Liver Microsomes

Lipophilicity Modulation: Experimental logD Reduction by 3‑Azabicyclo[3.1.1]heptane vs. Pyridine

Replacement of the pyridine ring with the 3‑azabicyclo[3.1.1]heptane core reduced experimental lipophilicity from logD > 4.5 (Rupatadine) to logD = 3.8 (compound 52), while calculated clogP remained nearly unchanged (5.1 vs. 5.2) [1]. The >0.7 log unit reduction in measured logD at pH 7.4 is consistent with the increased hydrophilicity of the saturated, more basic amine scaffold and suggests improved drug‑likeness metrics (e.g., lower logD is generally associated with reduced off‑target promiscuity and improved developability). For the target building block, the 5‑methyl substituent is expected to counterbalance this reduction to some degree relative to the des‑methyl analog, offering a tunable lipophilicity range.

Lipophilicity logD Drug-likeness

Amine Basicity and Salt‑Formation Advantage: 3‑Azabicyclo[3.1.1]heptane vs. Pyridine

The secondary amine in the 3‑azabicyclo[3.1.1]heptane scaffold has a predicted pKa of 11.57 ± 0.20, whereas pyridine has a pKa of approximately 5.2 (conjugate acid) [1]. This ~6.4 log unit difference in basicity means that at physiological pH (7.4), the 3‑azabicyclo[3.1.1]heptane amine is >99% protonated (positively charged), while pyridine is predominantly neutral. The high basicity enables robust hydrochloride salt formation, which the target compound exploits: the hydrochloride salt form (CAS 2731010‑74‑3) provides enhanced aqueous solubility (>10 mg mL⁻¹, vendor‑reported solubility class) and solid‑state stability compared to the free base (CAS 2731010‑73‑2) . In contrast, pyridine‑based building blocks do not reliably form stable hydrochloride salts owing to their weaker basicity.

pKa Basicity Salt Formation Hydrochloride

Exit‑Vector Geometry: 3‑Azabicyclo[3.1.1]heptane Matches Pyridine for Scaffold Hopping, While 6‑Aza and 2‑Aza Isomers Diverge

X‑ray crystallographic analysis of 3‑azabicyclo[3.1.1]heptane derivatives (compounds 3a⋅HCl, 11a⋅HCl, 15a⋅HCl) confirmed that the bridgehead‑to‑bridgehead distance (d ≈ 4.8–5.0 Å) and the angle between exit vectors (ϕ ≈ 119–120°) closely match those of a 3,5‑disubstituted pyridine ring (d ≈ 5.0 Å, ϕ ≈ 120°) [1]. This geometric congruence enables direct scaffold hopping from pyridine‑containing lead compounds to the 3‑azabicyclo[3.1.1]heptane series without disrupting the spatial orientation of attached pharmacophoric elements. In contrast, the 6‑azabicyclo[3.1.1]heptane (piperidine isostere) scaffold places the nitrogen at a different bridge position, producing distinct exit‑vector geometry (cis isomers are analogs of 1,4‑disubstituted piperidine chair conformers; trans isomers resemble boat piperidines) [2]. The 2‑azabicyclo[3.1.1]heptane isomer similarly deviates in nitrogen placement. The target compound, as a 3‑aza derivative, is therefore the appropriate choice for pyridine replacement, not the 6‑aza or 2‑aza congeners.

Exit Vector Scaffold Hopping Bioisostere Molecular Geometry

Hydrochloride Salt Form: Solubility and Handling Advantage Over Free Base

The hydrochloride salt of {5‑methyl‑3‑azabicyclo[3.1.1]heptan‑1‑yl}methanol (CAS 2731010‑74‑3) is reported by multiple vendors to be freely soluble in water, whereas the free base (CAS 2731010‑73‑2) has limited aqueous solubility . While precise quantitative solubility values for this specific compound have not been published in peer‑reviewed literature, the general principle is well‑established: hydrochloride salt formation of aliphatic amines typically increases aqueous solubility by 1–3 orders of magnitude relative to the free base [1]. The hydrochloride salt also provides superior solid‑state stability under ambient storage conditions (hygroscopicity controlled, less susceptibility to carbonate formation from atmospheric CO₂) and enables accurate weighing for reproducible solution preparation in assay workflows . These practical advantages are absent in the free base form.

Salt Form Solubility Stability Hydrochloride

Optimal Application Scenarios for {5‑Methyl‑3‑azabicyclo[3.1.1]heptan‑1‑yl}methanol HCl Based on Quantitative Differentiation Evidence


Pyridine Scaffold‑Hopping in Lead Optimization to Improve Solubility and Metabolic Stability

When a lead series contains a 3,5‑disubstituted pyridine ring and suffers from poor aqueous solubility (<50 μM) or high microsomal clearance (CLint > 300 μL min⁻¹ mg⁻¹), the 3‑azabicyclo[3.1.1]heptane scaffold has demonstrated ≥12‑fold solubility improvement and >10‑fold metabolic stabilization in a matched molecular pair context [1]. The target compound, with its bridgehead hydroxymethyl handle for further derivatization and 5‑methyl substituent for lipophilicity tuning, is an ideal building block for systematic scaffold‑hopping campaigns where the goal is to replace pyridine while maintaining exit‑vector geometry (ϕ ≈ 119–120°, d ≈ 4.8–5.0 Å) [2].

KHK Inhibitor Development Leveraging the 3‑Azabicyclo[3.1.1]heptane Core

Patented 3‑azabicyclo[3.1.1]heptane derivatives have been claimed as potent ketohexokinase (KHK) inhibitors for metabolic diseases including diabetes, obesity, and non‑alcoholic steatohepatitis [3]. The target compound, as a functionalized 3‑azabicyclo[3.1.1]heptane with a reactive hydroxymethyl group and a hydrophobic 5‑methyl substituent, can serve as a key intermediate for constructing proprietary KHK inhibitor libraries that exploit the core scaffold's favorable ADME profile while differentiating from pyridine‑based competitor series.

PROTAC Linker and Cereblon Ligand Conjugation Using the Hydroxymethyl Handle

The 3‑azabicyclo[3.1.1]heptane scaffold has been incorporated into bicyclic thalidomide analogs for PROTAC applications, demonstrating its compatibility with cereblon‑based E3 ligase recruiting elements [4]. The bridgehead hydroxymethyl group of the target compound provides a direct conjugation point for linker attachment via ether, ester, or carbamate linkages, while the hydrochloride salt ensures aqueous solubility during bioconjugation chemistry. The 5‑methyl group adds steric bulk that can modulate ternary complex formation and target selectivity.

CNS Drug Discovery Requiring Balanced Basicity and Lipophilicity

The high basicity of the 3‑azabicyclo[3.1.1]heptane amine (predicted pKa ≈ 11.6) ensures >99% protonation at physiological pH, which can enhance CNS exposure through lysosomal trapping while reducing P‑gp efflux susceptibility compared to neutral heterocycles . When combined with the experimentally observed logD reduction of >0.7 units relative to pyridine‑containing analogs, the target compound provides a starting scaffold for CNS‑penetrant candidates that balance basicity‑driven volume of distribution with lipophilicity‑mediated passive permeability.

Quote Request

Request a Quote for {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.